![molecular formula C5H11NO3 B3343948 Carbamic acid, hydroxy-, butyl ester CAS No. 590-03-4](/img/structure/B3343948.png)
Carbamic acid, hydroxy-, butyl ester
Overview
Description
Carbamic acid, hydroxy-, butyl ester is a derivative of carbamic acid. It is an ester, which is a compound formed by the reaction of a carboxylic acid with an alcohol . The structure of the ester is the product of a carboxylic acid and an alcohol .
Synthesis Analysis
The synthesis of β-hydroxy carboxylic compounds like this compound involves several chemical mechanisms. One method involves the use of urea and various proteins like citrulline produced during the fermentation step. Another method involves the use of cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate . A large panel of ethyl carbamate formation mechanisms is described from simple ethanolysis of urea in homogeneous liquid phase to complex heterogeneous gas/solid catalytic reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The carbon atom of the carboxyl group may be attached to a hydrogen atom or to a carbon chain .Chemical Reactions Analysis
Esters, including this compound, undergo various reactions. They are made by the reaction of a carboxylic acid with an alcohol, a process that is called esterification . The reactions of esters are generally classified into two categories: the reactions utilizing carboxylic acids as electrophiles and the reactions utilizing carboxylic acids as nucleophiles .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Mechanism of Action
The general mechanism of ester reactions involves two steps: nucleophilic attack on the carbonyl and removal of the leaving group . The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Safety and Hazards
Future Directions
Carboxylic acids and esters, including Carbamic acid, hydroxy-, butyl ester, occur widely in nature and are components of many foods, medicines, and household products . They are also used in synthetic organic chemistry . Future research may focus on developing new methods for the synthesis of esters, investigating their reactions, and exploring their uses .
properties
IUPAC Name |
butyl N-hydroxycarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3-4-9-5(7)6-8/h8H,2-4H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRWRQEECPABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207732 | |
Record name | Carbamic acid, hydroxy-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
590-03-4 | |
Record name | Carbamic acid, hydroxy-, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, hydroxy-, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, hydroxy-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.